6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine
Overview
Description
6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine is a chemical compound that belongs to the class of purine derivatives. This compound features a purine core structure substituted with a piperazine ring, which is further substituted with a 3-chlorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 3-Chlorophenyl Group: The piperazine intermediate is then reacted with 3-chlorophenyl derivatives under basic conditions to introduce the 3-chlorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products.
Scientific Research Applications
6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Pharmacology: It is used in pharmacological studies to understand its interaction with various biological targets, including receptors and enzymes.
Biological Research: The compound is used in studies investigating its effects on cellular processes and signaling pathways.
Industrial Applications: It may be used in the synthesis of other complex molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and influencing various biological pathways . For example, it may interact with neurotransmitter receptors in the brain, affecting neuronal signaling and potentially offering therapeutic benefits for neurological conditions .
Biological Activity
6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine, commonly referred to as a purine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This compound is characterized by a piperazine moiety linked to a purine core, which is known to influence its interaction with various biological targets.
The mechanism of action for this compound primarily involves its interaction with various receptors and enzymes. Studies suggest that it may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways. For instance, it has been shown to inhibit microtubule dynamics, leading to mitotic arrest in cancer cells, particularly colon cancer cell lines .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways. Notably, it has shown cytotoxic effects against liver cancer cells (Huh7) with IC50 values lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU) and cladribine .
Table 1: Cytotoxic Activity of this compound Against Various Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | Huh7 | 0.1 |
5-FU | Huh7 | 30.7 ± 2.0 |
Cladribine | Huh7 | 1.3 ± 0.4 |
Neuropharmacological Effects
In addition to its anticancer properties, the compound has been investigated for its potential neuropharmacological effects. It has been studied as a potential treatment for neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems .
Study on Anticancer Properties
A study published in Cancer Letters evaluated the effects of various purine derivatives, including this compound, on liver cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of pro-apoptotic genes such as p53 and Bax .
Study on Microtubule Dynamics
Another research article focused on the compound's ability to inhibit microtubule dynamics in colon cancer cells. The findings revealed that treatment with the compound led to mitotic arrest and increased sensitivity to apoptotic signals, highlighting its potential as a therapeutic agent in cancer treatment .
Properties
IUPAC Name |
6-[4-(3-chlorophenyl)piperazin-1-yl]-7H-purine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6/c16-11-2-1-3-12(8-11)21-4-6-22(7-5-21)15-13-14(18-9-17-13)19-10-20-15/h1-3,8-10H,4-7H2,(H,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXXACAFRCQPFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC4=C3NC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324415 | |
Record name | 6-[4-(3-chlorophenyl)piperazin-1-yl]-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24783846 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
537667-14-4 | |
Record name | 6-[4-(3-chlorophenyl)piperazin-1-yl]-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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